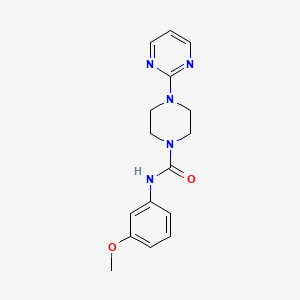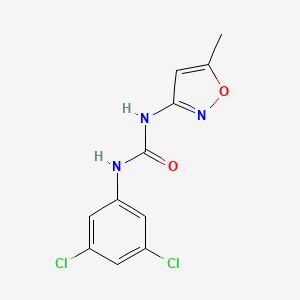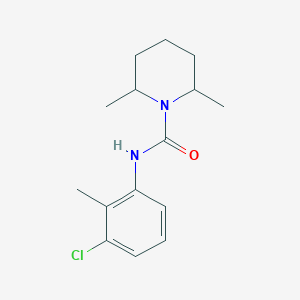
N-(3-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of mood, anxiety, and stress.
科学的研究の応用
MP-10 has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the treatment of anxiety and depression in humans. MP-10 has also been shown to improve cognitive function and memory in animal models, which suggests that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, MP-10 has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
作用機序
MP-10 is a selective agonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects. MP-10 binds to the 5-HT1A receptor and activates it, which leads to the release of neurotransmitters such as serotonin and dopamine. The release of these neurotransmitters is thought to be responsible for the anxiolytic, antidepressant, and neuroprotective effects of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, anxiety, and stress. MP-10 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, MP-10 has been shown to increase the expression of heat shock proteins, which are proteins that protect cells from stress and damage.
実験室実験の利点と制限
MP-10 has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. Another advantage is that MP-10 has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for the development of new treatments for anxiety and depression. One limitation of MP-10 is that it is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the effects of MP-10 may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for research on MP-10. One direction is to further investigate the neuroprotective effects of MP-10 and its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate the effects of MP-10 on different neurotransmitter systems and their potential implications for the treatment of mood and anxiety disorders. Additionally, future research could focus on the development of new compounds that are based on the structure of MP-10 and have improved pharmacological properties.
合成法
MP-10 is synthesized using a multistep process that involves the reaction of 3-methoxyaniline with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 2-aminopyrimidine to form the final product, MP-10. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-5-2-4-13(12-14)19-16(22)21-10-8-20(9-11-21)15-17-6-3-7-18-15/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRYGAFVMQRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide hydrochloride](/img/structure/B5381190.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)



![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
